molecular formula C5H12O3 B050907 1,1,2-Trimethoxyethane CAS No. 24332-20-5

1,1,2-Trimethoxyethane

Cat. No. B050907
CAS RN: 24332-20-5
M. Wt: 120.15 g/mol
InChI Key: DYOZNCVZPFIXLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2-Trimethoxyethane and related compounds involves specific chemical reactions that yield these substances with high purity. One such method involves the reaction of 1,3-propanediol with di-ethyl carbonate using either sodium ethoxide or stannous 2-ethylhexanoate as the transesterification catalyst. This method provided the monomer in a yield of over 50% and allowed for the polymerization of 1,3-dioxan-2-one to poly(trimethylene carbonate) under various conditions (Albertson & Sjöling, 1992).

Molecular Structure Analysis

Studies on the molecular structure of trimethoxyethanes reveal detailed geometric configurations. For instance, the structure of 1,1,1-trimethoxyethane has been examined using electron diffraction in the gas phase. This analysis provided precise measurements of bond lengths and angles, contributing to the understanding of the compound's molecular geometry (Spelbos, Mijlhoff, & Renes, 1978).

Chemical Reactions and Properties

1,1,2-Trimethoxyethane undergoes various chemical reactions due to its functional groups. For example, (trimethoxysilyl)carbene, a related compound, exhibits interesting photochemical reactions and interactions with molecular oxygen and carbonylation processes. These reactions demonstrate the compound's reactivity and potential for further chemical transformations (Trommer & Sander, 1996).

Physical Properties Analysis

The physical properties of 1,1,2-Trimethoxyethane, such as density, viscosity, and vapor pressure, are crucial for its application in various fields. Studies focusing on related compounds like 1,2,3-Trimethoxypropane provide insights into these properties, indicating its potential as a physical solvent for CO2 absorption, which might reflect on the physical properties of 1,1,2-Trimethoxyethane as well (Flowers et al., 2017).

Chemical Properties Analysis

The chemical properties of 1,1,2-Trimethoxyethane, including reactivity, stability, and interactions with other compounds, are integral to its utility in chemical synthesis and industrial applications. Research into its reactivity patterns, such as carbene C-H bond insertion reactions, offers valuable information on how it can be modified or utilized in synthetic chemistry (Wang et al., 2019).

Scientific Research Applications

  • Molecular Structure Analysis : Spelbos, Mijlhoff, and Renes (1978) explored the molecular structure of 1,1,1-trimethoxyethane using electron diffraction in the gas phase. Their research provides valuable insights into the molecular geometry of this compound, which is essential for understanding its chemical properties and applications (Spelbos, Mijlhoff, & Renes, 1978).

  • Catalysis in Biofuel Production : Zhao et al. (2022) discussed the efficient one-pot transformation of glucose to 1,1,2-trimethoxyethane. This study highlights its potential role in the sustainable production of biofuels and chemicals (Zhao et al., 2022).

  • Synthesis of New Chemical Compounds : Shostakovskii, Kuznetsov, and Che-min (1961) achieved the synthesis of ethers and esters of 2-bromo-3-hydroxyacrolein using 1,1,2-trimethoxyethane. This research contributes to the field of organic synthesis, demonstrating the versatility of 1,1,2-trimethoxyethane in creating new chemical entities (Shostakovskii, Kuznetsov, & Yang, 1961).

  • Study of Chemical Reactions and Mechanisms : Kopecky and Molina (1987) explored the photooxygenation of trimethoxymethane and 1,1,1-trimethoxyethane, leading to the formation of novel peroxides. This research is significant for understanding the chemical reactivity and mechanism of reactions involving trimethoxyethane derivatives (Kopecky & Molina, 1987).

  • Material Science and Nanotechnology : Sabzi, Mirabedini, Zohuriaan-Mehr, and Atai (2009) investigated the surface modification of TiO2 nanoparticles using a silane coupling agent, where 1,1,2-trimethoxyethane could be involved as a precursor or solvent in such processes. This research is crucial for developing advanced materials and coatings (Sabzi et al., 2009).

Safety And Hazards

1,1,2-Trimethoxyethane is a highly flammable liquid and vapor. It causes skin irritation and serious eye irritation. It is harmful if inhaled and may damage fertility . In case of fire, use CO2, dry chemical, or foam to extinguish . If it comes in contact with skin or eyes, rinse cautiously with water for several minutes .

Future Directions

The efficient transformation of glucose into 1,1,2-Trimethoxyethane via a one-pot process over W-Beta catalysts in the methanol phase is a promising future direction . This process could potentially be optimized and scaled up for industrial applications.

properties

IUPAC Name

1,1,2-trimethoxyethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O3/c1-6-4-5(7-2)8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYOZNCVZPFIXLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179073
Record name 1,1,2-Trimethoxyethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,2-Trimethoxyethane

CAS RN

24332-20-5
Record name 1,1,2-Trimethoxyethane
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,2-Trimethoxyethane
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Record name 1,1,2-Trimethoxyethane
Source EPA DSSTox
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Record name 1,1,2-trimethoxyethane
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Record name 1,1,2-TRIMETHOXYETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
74
Citations
JT Waldron, WH Snyder - The Journal of Organic Chemistry, 1973 - ACS Publications
3 pounds 2 and 3 have been previously obtained by the dechlorination of 1, 2-dimethoxy-l, 2-dichloroethane. 2· 3 Earlier attemptsto prepare 2 and 3 via the dehydro-chlorination of 1-…
Number of citations: 10 pubs.acs.org
X Zhao, W Liu, L Zhu, Y Zhang, M Sun… - Sustainable Energy & …, 2022 - pubs.rsc.org
One-pot efficient transformation of glucose into 1,1,2-trimethoxyethane via epimerization, retro-aldol condensation (RAC), acetalization, and etherification processes over W-Beta …
Number of citations: 3 pubs.rsc.org
JT Waldron, WH Snyder - Journal of Chemical and Engineering …, 1973 - ACS Publications
The vapor-phase pyrolysis of 1, 1, 2-trimethoxyethane over alumina at 300 C is used to produce a cis-rich mixture of cis-and trans-1, 2-dimethoxyethylene in conversions approaching 90…
Number of citations: 6 pubs.acs.org
C Leibold, H Oberhammer - Journal of the American Chemical …, 1999 - ACS Publications
The geometric structures and conformational properties of 1,1-dimethoxyethene (1,1-DME), (Z)-1,2-dimethoxyethene (Z-1,2-DME), and tetramethoxyethene (TME) have been …
Number of citations: 5 pubs.acs.org
T Liu, J Wang, H Cui, J Wang - Green Chemistry, 2023 - pubs.rsc.org
1,1,2-Trialkoxyethanes (TriAE) are a class of value-added chemicals that are desirably derived from biomass-derived sugars. However, it has been a big challenge to efficiently and …
Number of citations: 0 pubs.rsc.org
D Ding, J Xi, J Wang, X Liu, G Lu, Y Wang - Green Chemistry, 2015 - pubs.rsc.org
The alcoholysis of cellulose into methyl levulinate (ML) in methanol media was investigated in the presence of several kinds of acid catalyst. One of the synthesized solid niobium-based …
Number of citations: 108 pubs.rsc.org
J Waldron - 1967 - digitalcommons.njit.edu
bromo-2, 2-dimethoxyethane (I) was prepared in 68% yield from the addition of bromine to a solution of vinyl acetate and methanol. A Williamson ether synthesis, using sodium …
Number of citations: 2 digitalcommons.njit.edu
TJ Remans, D van Oeffelen, M Steijns, JA Martens… - Journal of catalysis, 1998 - Elsevier
Selective 1,4-addition of water to butadiene monoxide can be achieved in a liquid phase catalytic process using ultrastable Y zeolite as Brönsted acid, potassium iodide, and an ether …
Number of citations: 4 www.sciencedirect.com
G Xu, A Wang, J Pang, X Zhao, J Xu, N Lei… - …, 2017 - Wiley Online Library
Production of chemicals and fuels from renewable cellulosic biomass is important for the creation of a sustainable society, and it critically relies on the development of new and efficient …
CM Cedra-García-Rojas, MK Harper… - Journal of natural …, 1994 - ACS Publications
An inseparable two-sponge association, consisting of a Haliclona sp. and a choristid sponge, yielded two unstable enol sulfates,(1 E)-2-(3', 4'-dihydroxyphenyl) ethylene sulfate [3} and (…
Number of citations: 7 pubs.acs.org

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